molecular formula C9H10ClNO3 B2560447 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride CAS No. 2411276-17-8

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2560447
CAS No.: 2411276-17-8
M. Wt: 215.63
InChI Key: JDMAKLSNTXJXQC-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride” is a chemical compound . Pyrano[3,4-c]pyridines are of interest from both the chemical and biological aspects . They have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .


Synthesis Analysis

A new and effective method was developed for obtaining diamino derivatives of pyrano[3,4-c]pyridines from 3-cyanopyridin-2(1H)-ones by Smiles rearrangement of the respective oxyacetamides . The starting materials for these syntheses were condensed 3-cyanopyridin-2(1H)-ones .


Molecular Structure Analysis

The structures of the synthesized compounds were studied by NMR spectroscopy and X-ray diffraction analysis . The results of X-ray diffraction studies revealed the presence of intermolecular hydrogen bonds .


Chemical Reactions Analysis

The compounds are capable of forming ambident anions, which means that alkylation reactions are generally expected to produce mixtures of O- and N-alkylation products . It is known that increasing the size of the added group and decreasing the nucleophilicity of the pyridine nitrogen atom by introducing strongly electron-withdrawing substituents raises the extent of O-alkylation .

Scientific Research Applications

Organic Synthesis and Functionalization

  • The conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into a variety of derivatives, including pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine derivatives, highlights the versatility of pyran-based compounds in synthetic organic chemistry (Harb et al., 1989).
  • The reactivity of 1H-pyrazole-3-carboxylic acid towards functionalization, forming compounds like 3H-imidazo[4,5-b]pyridine derivatives, underlines the potential of pyridine derivatives in the synthesis of complex organic molecules (Yıldırım et al., 2005).

Supramolecular Chemistry and Crystal Engineering

  • Analysis of pyrazinic acid and isomeric methylpyrazine carboxylic acids' crystal structures revealed the occurrence of carboxylic acid-pyridine supramolecular synthons, which are crucial for designing materials with desired properties (Vishweshwar et al., 2002).
  • The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines demonstrated how reactions of 4-hydroxy-6-methyl-2-pyridone can lead to compounds with potential applications in materials science (Mekheimer et al., 1997).

Metal-Organic Frameworks and Coordination Chemistry

  • The formation of a discrete hexadecameric water cluster in a metal-organic framework structure illustrated the unique ways in which water molecules can be organized in solid-state structures (Ghosh & Bharadwaj, 2004).
  • Coordination polymers of La(III) forming infinitely long bunched nanotubes and their conversion into an open-framework structure highlighted the structural diversity and potential for novel materials design (Ghosh & Bharadwaj, 2005).

Future Directions

Pyrano[3,4-c]pyridines and their derivatives have shown various types of biological effects, providing the motivation for further studies . Amino derivatives may serve as lead structures for the discovery of various new compounds in order to continue the search for physiologically active compounds in this series .

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)8-3-6-1-2-13-5-7(6)4-10-8;/h3-4H,1-2,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJNIBKCYIYZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(C=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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